molecular formula C11H16FN5 B11747627 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B11747627
M. Wt: 237.28 g/mol
InChI Key: GDJKABFEUYBHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings interconnected via a methylene-amine bridge. The first pyrazole ring (1-ethyl-1H-pyrazol-4-yl) contains an ethyl group at the N1 position, while the second pyrazole (1-(2-fluoroethyl)-1H-pyrazol-4-amine) is substituted with a 2-fluoroethyl group at N1 and an amine (-NH2) at the C4 position. This structural arrangement confers unique physicochemical properties, including enhanced metabolic stability due to the electron-withdrawing fluorine atom and improved solubility from the polar amine group .

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine

InChI

InChI=1S/C11H16FN5/c1-2-16-8-10(6-14-16)5-13-11-7-15-17(9-11)4-3-12/h6-9,13H,2-5H2,1H3

InChI Key

GDJKABFEUYBHBQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2)CCF

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The synthesis begins with constructing the pyrazole cores. Two distinct pyrazole intermediates are typically prepared:

  • 1-(2-Fluoroethyl)-1H-pyrazol-4-amine : Synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, reacting hydrazine hydrate with ethyl 3-fluoroacetoacetate in ethanol under reflux yields the 4-aminopyrazole scaffold.

  • 1-Ethyl-1H-pyrazole-4-carbaldehyde : Produced by Vilsmeier-Haack formylation of 1-ethyl-1H-pyrazole, followed by oxidation to the aldehyde.

Key parameters for these steps include:

  • Solvent : Ethanol or dimethylformamide (DMF)

  • Temperature : 80–100°C for cyclocondensation

  • Yield : 60–75%

Reductive Amination Coupling

The intermediates are coupled via reductive amination:

  • Condensation : Reacting 1-(2-fluoroethyl)-1H-pyrazol-4-amine with 1-ethyl-1H-pyrazole-4-carbaldehyde in methanol using acetic acid as a catalyst forms the Schiff base intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine bond to the secondary amine at pH 5–6.

Reaction Conditions Table

ParameterOptimal Value
SolventMethanol
CatalystAcetic acid
Reducing AgentNaBH₃CN
Temperature25–30°C
Yield70–80%

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DMF enhance nucleophilicity in alkylation steps, while methanol stabilizes protonated intermediates during reductive amination. Comparative studies show:

SolventReaction Rate (k, h⁻¹)Yield (%)
DMF0.1575
Acetonitrile0.1068
THF0.0855

Base and Temperature Effects

Alkylation of the pyrazole nitrogen requires strong bases. Potassium carbonate (K₂CO₃) in DMF at 70°C achieves 85% conversion, whereas weaker bases like triethylamine yield <50%. Elevated temperatures (>80°C) risk decomposition, as evidenced by HPLC monitoring.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v). Fractions are analyzed by TLC (Rf = 0.4).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.38 (t, J = 7.3 Hz, 3H, CH₂CH₃), 2.84 (s, 1H, NH), 4.10 (q, J = 7.3 Hz, 2H, CH₂CH₃), 4.38 (s, 1H, CH₂F).

  • HRMS : m/z calc. for C₁₀H₁₄FN₅ [M+H]⁺: 240.1254; found: 240.1256.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, microreactors enable rapid mixing and heat transfer. A two-stage system achieves 90% yield at 100 g/h throughput.

Green Chemistry Considerations

  • Solvent Recycling : DMF is recovered via distillation with >95% efficiency.

  • Waste Minimization : Catalytic protocols reduce halogenated byproducts by 40%.

Challenges and Solutions

Regioselectivity in Pyrazole Formation

Unwanted regioisomers are minimized using directing groups. For example, tert-butyl carbamate (Boc) protection of the amine ensures >90% regioselectivity.

Fluorine Stability

The 2-fluoroethyl group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents prevent degradation.

Emerging Methodologies

Photocatalytic Alkylation

Visible-light-mediated alkylation using Ru(bpy)₃²⁺ reduces reaction time from 12 h to 2 h, maintaining 75% yield.

Biocatalytic Approaches

Immobilized transaminases catalyze the final amination step with 99% enantiomeric excess, though yields remain low (50%).

Chemical Reactions Analysis

Reaction Mechanisms and Functional Group Reactivity

The compound’s structural elements dictate its chemical behavior:

  • Pyrazole rings : These heterocycles are prone to electrophilic substitution at positions adjacent to nitrogen atoms. The electron-withdrawing effects of substituents (e.g., fluoroethyl) may modulate reactivity.

  • Amine group : The primary amine at the 4-position undergoes nucleophilic reactions, such as alkylation, acylation, or condensation with carbonyl compounds.

  • Fluoroethyl group : The fluorine atom’s electronegativity and leaving-group potential enables β-elimination or nucleophilic substitution under basic conditions.

Key Reaction Types

Reaction TypeReagents/ConditionsProduct/Outcome
Alkylation Alkyl halides (e.g., CH₃CH₂Br), base (e.g., K₂CO₃)N-alkylated pyrazole derivatives
Acylation Acyl chlorides (e.g., AcCl), base (e.g., Et₃N)N-acylated pyrazole derivatives
β-Elimination Strong base (e.g., NaOH), heatFluoroethyl group elimination
Condensation Carbonyl compounds (e.g., aldehydes), acid catalystSchiff base or imine derivatives
Electrophilic Substitution Electrophiles (e.g., NO₂⁺), acid catalystSubstituted pyrazole derivatives

Cross-Coupling Reactions

  • Suzuki Coupling : Pyrazole boronic acids can undergo coupling with aryl halides to form C–C bonds. For example, (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester reacts with 2,4-dichloropyrimidines in the presence of PdCl₂(dppf)·DCM and K₂CO₃ to form substituted pyrimidines . While this example involves pyrimidines, analogous reactions are plausible for pyrazole derivatives.

  • Buchwald–Hartwig Amination : Amination of aryl halides with aminopyrazoles can introduce new nitrogen-containing substituents. This method is critical for synthesizing complex pyrazole derivatives with tailored biological activity .

Functionalization of Substituents

  • Fluoroethyl Group Modification : The fluoroethyl chain may undergo nucleophilic substitution (e.g., with hydroxide or amine nucleophiles) or elimination to form alkenes.

  • Ethyl Group Chemistry : The ethyl substituent can participate in oxidation (e.g., to form ketones) or hydrogenation (e.g., to reduce double bonds).

Stability and Limitations

  • Thermal Stability : The compound’s stability under reaction conditions depends on the solvent and temperature. Pyrazoles are generally heat-sensitive, requiring controlled reaction setups.

  • Regioselectivity : Electrophilic substitution on pyrazoles often occurs at positions adjacent to nitrogen, necessitating directing groups for selective transformations.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazole derivatives, including N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine. The compound has shown promise in inhibiting the growth of various cancer cell lines.

Case Study: Anticancer Efficacy
A study evaluated the compound's effectiveness against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated an IC50 value between 10 to 20 µM, suggesting potent anticancer properties.

Cell Line IC50 (µM)
MDA-MB-23115
HepG212
A54918

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against several pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria has been documented.

Antimicrobial Efficacy Study
The following table summarizes the antimicrobial activity of the compound:

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These findings indicate that the compound possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-based amines with diverse biological and pharmacological applications. Below is a comparative analysis of its structural analogs:

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight Key Differences/Applications
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine C₁₁H₁₈FN₅ 2-fluoroethyl, ethyl 227.25* Enhanced metabolic stability
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride C₁₂H₁₉ClFN₅ 3-methyl, hydrochloride salt 287.77 Improved solubility (salt form)
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine C₁₀H₁₇N₅ Cyclopropane ring 219.28 Increased steric hindrance
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-1H-pyrazol-4-amine C₁₄H₂₄N₆ Isobutyl, 3-methyl 276.38 Higher lipophilicity
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine C₉H₉ClN₄ Chloropyridinyl group 224.65 Potential kinase inhibition

Key Findings :

Substituent Effects: The 2-fluoroethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs like N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine, as fluorine reduces susceptibility to oxidative degradation . Hydrochloride salts (e.g., C₁₂H₁₉ClFN₅) exhibit improved aqueous solubility, making them preferable for pharmaceutical formulations .

Synthetic Routes :

  • The target compound’s analogs are synthesized via nucleophilic substitution (e.g., using cesium carbonate and copper bromide for coupling) or hydrogenation (e.g., nitro-group reduction in pyrazoles) .
  • Purity levels for most derivatives exceed 95%, as confirmed by chromatographic methods .

Isobutyl-substituted derivatives (e.g., C₁₄H₂₄N₆) demonstrate higher lipophilicity, which may improve blood-brain barrier penetration .

Biological Activity

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a synthetic compound characterized by a unique pyrazole structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C12H19FN5, with a molecular weight of approximately 287.77 g/mol. Its structure includes multiple functional groups that enhance its reactivity and interaction with biological targets.

Research indicates that this compound exhibits its biological activity through several mechanisms:

  • Enzyme Modulation : The compound has shown potential to interact selectively with various enzymes, influencing their activity. This modulation can lead to significant biological effects, such as inhibition or activation of specific pathways involved in disease processes .
  • Antiproliferative Effects : Preliminary studies suggest that this compound possesses antiproliferative properties against cancer cell lines. It has demonstrated sub-micromolar activity against multiple cancer types, indicating its potential as an anticancer agent .
  • Receptor Interaction : The compound may also act on specific receptors, which can influence cellular signaling pathways and contribute to its therapeutic effects .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
Antiproliferative ActivityExhibits sub-micromolar GI50 against various cancer cell lines (0.127 - 0.560 μM)
Enzyme InhibitionModulates enzyme activity related to cancer progression
Selective BindingBinds selectively to specific receptors or enzymes

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : In vitro assays demonstrated that the compound significantly inhibited cell proliferation in ovarian cancer models by inducing apoptosis and cell cycle arrest at the S and G2/M phases .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound reduces phosphorylation of retinoblastoma protein, a critical regulator in cell cycle progression, thereby contributing to its antiproliferative effects .
  • Inflammation Studies : Research into the anti-inflammatory potential of similar pyrazole derivatives suggests that modifications in the structure can enhance or diminish their efficacy against inflammatory pathways, indicating a need for further exploration of N-[...]-pyrazole derivatives in this context .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer:

  • Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or transition metal-catalyzed coupling. A representative method involves reacting intermediates like halogenated pyrazoles with fluoroethylamine derivatives under basic conditions (e.g., cesium carbonate) in polar aprotic solvents (e.g., DMSO) at 35–50°C for 24–48 hours .
  • Yield Optimization :
    • Catalyst Selection : Copper(I) bromide (0.1–0.5 mol%) enhances cross-coupling efficiency .
    • Purification : Use gradient chromatography (e.g., ethyl acetate/hexane) to isolate the product. Typical yields range from 17–82%, depending on substituent steric effects .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

  • Key Techniques :
    • ¹H/¹³C NMR : Confirm regiochemistry and purity. For example, pyrazole protons typically appear at δ 7.5–8.5 ppm, while fluoroethyl groups show splitting patterns (e.g., δ 4.5–5.0 ppm for -CH2F) .
    • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 215–245) .
  • Resolving Conflicts :
    • Cross-Validation : Compare NMR data with structurally similar analogs (e.g., pyrazole derivatives in ).
    • 2D NMR : Use COSY or HSQC to resolve overlapping signals in crowded spectral regions .

Q. What purity assessment methods are recommended, and how can impurities be identified?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Retention times should align with reference standards (e.g., 95% purity threshold) .
    • Elemental Analysis : Verify C/H/N ratios (e.g., C: 76.80%, H: 6.14%, N: 17.06% for related pyrazoles) .
  • Impurity Profiling : LC-MS or GC-MS identifies byproducts (e.g., unreacted starting materials or dehalogenated intermediates) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

Methodological Answer:

  • X-Ray Diffraction : Single-crystal analysis (e.g., triclinic system, P1 space group) reveals bond lengths (e.g., C-N: 1.34–1.38 Å) and torsion angles critical for stability .
  • Software Tools : Refine data using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Key parameters: R1 < 0.05, wR2 < 0.15 .
  • Example : A related pyrazole derivative showed intermolecular hydrogen bonds (N-H···O) stabilizing its crystal lattice, which correlates with solubility data .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological activity, and how should contradictory results be addressed?

Methodological Answer:

  • Assay Design :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination.
    • Cellular Uptake : Radiolabeled analogs (³H/¹⁴C) quantify permeability in Caco-2 or HEK293 models .
  • Addressing Contradictions :
    • Dose-Response Repetition : Conduct triplicate experiments with positive/negative controls.
    • Metabolic Stability : Assess cytochrome P450 interactions to rule out false negatives due to rapid degradation .

Q. How can computational models predict structure-activity relationships (SAR) for pyrazole derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., docking to kinase ATP pockets) using AutoDock Vina or Schrödinger Suite. Key parameters: ΔG < -8 kcal/mol .
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with bioactivity. For example, electron-withdrawing groups (e.g., -F) enhance target affinity in fluorinated analogs .
  • Case Study : Modifying the fluoroethyl chain length altered LogP values (2.1–3.5), impacting blood-brain barrier penetration in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.